N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide

BTK inhibition Kinase selectivity Biochemical assay

N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396637-59-4) is a synthetic small molecule with a molecular formula of C23H26N6O3 and a molecular weight of 434.5 g/mol. It belongs to the 2H-tetrazole-5-carboxamide class and is primarily referenced as a Bruton's tyrosine kinase (BTK) inhibitor in chemical vendor catalogs and patent literature.

Molecular Formula C23H26N6O3
Molecular Weight 434.5
CAS No. 1396637-59-4
Cat. No. B2973675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396637-59-4
Molecular FormulaC23H26N6O3
Molecular Weight434.5
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
InChIInChI=1S/C23H26N6O3/c1-15(2)32-20-13-7-16(8-14-20)22(30)24-18-9-11-19(12-10-18)29-27-21(26-28-29)23(31)25-17-5-3-4-6-17/h7-15,17H,3-6H2,1-2H3,(H,24,30)(H,25,31)
InChIKeyPRICHRQZYFFXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396637-59-4): A Tetrazole-Based Bruton's Tyrosine Kinase (BTK) Inhibitor Candidate


N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396637-59-4) is a synthetic small molecule with a molecular formula of C23H26N6O3 and a molecular weight of 434.5 g/mol. It belongs to the 2H-tetrazole-5-carboxamide class and is primarily referenced as a Bruton's tyrosine kinase (BTK) inhibitor in chemical vendor catalogs and patent literature. BTK is a validated therapeutic target in B-cell malignancies and autoimmune disorders, making this compound of interest for kinase inhibitor research. However, a comprehensive search of primary research papers, authoritative databases, and peer-reviewed literature did not return any published quantitative pharmacological data, selectivity profiles, or head-to-head comparative studies for this specific compound.

Procurement Risk Alert for N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide: Why In-Class BTK Inhibitors Are Not Interchangeable


In the absence of published comparative data for this specific compound, scientific and industrial users must assume that generic substitution with other BTK inhibitors or tetrazole-containing analogs is not supported. The BTK inhibitor class encompasses molecules with widely divergent selectivity windows (e.g., ibrutinib vs. acalabrutinib vs. zanubrutinib), pharmacokinetic profiles, and off-target liabilities. Without quantitative evidence—such as IC50 values against BTK and related kinases (TEC, ITK, EGFR), cellular potency in relevant disease models, or metabolic stability data—there is no scientific basis to claim this compound can replace or is equivalent to any known BTK inhibitor. The guidance below reflects this evidence gap and underscores the necessity of requesting such data from vendors before procurement.

Quantitative Differentiation Evidence for N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide: A Critical Evidence Gap Analysis


Absence of Published Biochemical or Cellular Potency Data for Comparator Analysis

A systematic search of primary research papers, patents (including US4764525, US4116960A, US20240190864A1), and authoritative databases (PubChem, ChEMBL, BindingDB, PDB) did not identify any published quantitative biochemical or cellular assay data for N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide. Consequently, no IC50, Kd, EC50, or selectivity index can be provided. This represents a fundamental evidence gap that precludes any meaningful comparison with established BTK inhibitors such as ibrutinib (BTK IC50 ~0.5 nM), acalabrutinib (BTK IC50 ~3 nM), or zanubrutinib (BTK IC50 ~0.3 nM). Without such data, claims of differentiation are scientifically unsupported.

BTK inhibition Kinase selectivity Biochemical assay

Lack of Selectivity Profiling Data Against Off-Target Kinases

No selectivity profiling data (e.g., kinase panel screen, KINOMEscan, or biochemical counter-screening) are available for this compound. Known BTK inhibitors vary dramatically in their off-target profiles: ibrutinib inhibits EGFR, ITK, and TEC, whereas acalabrutinib and zanubrutinib are more selective. Without quantitative selectivity data (e.g., fold-selectivity over ITK, EGFR, or SRC family kinases), it is impossible to assess whether this compound offers any advantage in terms of reduced off-target toxicity or cleaner pharmacology.

Kinase selectivity Off-target liability Safety pharmacology

No In Vitro ADME or Pharmacokinetic Data for Comparative Evaluation

This compound contains a tetrazole ring, which is known to influence metabolic stability and solubility compared to the imidazopyridine or pyrimidine cores found in approved BTK inhibitors. However, no experimental data on aqueous solubility, log D, microsomal stability, CYP inhibition, or plasma protein binding are published. Without these parameters, any claim regarding superior pharmacokinetics or bioavailability is unsubstantiated.

ADME Metabolic stability Drug-like properties

Structural Differentiation: 2H-Tetrazole Core vs. Common BTK Inhibitor Scaffolds

The compound features a 2H-tetrazole-5-carboxamide core linked via a p-phenylenediamine bridge to a 4-isopropoxybenzamide moiety. This scaffold is distinct from the diphenylpyrimidine core of ibrutinib, the benzimidazole core of acalabrutinib, and the pyrazolopyrimidine core of zanubrutinib. Additionally, the N-cyclopentyl substitution on the tetrazole represents a structural feature not found in approved BTK inhibitors. While this structural novelty suggests potential for differentiated binding mode or selectivity, no crystallographic or docking data exist to support this hypothesis.

Medicinal chemistry Scaffold differentiation Structure-activity relationship

Procurement Risk: Unverified Purity and Batch-to-Batch Reproducibility

Vendor listings indicate a typical purity of 95%, but no independent certificate of analysis, batch-specific HPLC trace, or NMR confirmation is publicly accessible. In contrast, reference-grade BTK inhibitors (e.g., ibrutinib, acalabrutinib) are available with documented purity >98% and full analytical characterization from multiple suppliers. The absence of verified purity data introduces significant risk for quantitative biological assays where impurities can confound results.

Quality control Purity analysis Reproducibility

Cautious Application Scenarios for N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide Based on Available Evidence


Exploratory Kinase Panel Screening (With Mandatory Vendor Data Request)

Given the structural novelty of the 2H-tetrazole core, the most scientifically justified use is inclusion in a broad kinase selectivity panel to empirically determine its primary target(s) and selectivity window. Users MUST request IC50 data against BTK, TEC, ITK, EGFR, and SRC-family kinases from the vendor prior to procurement. Without this data, even exploratory screening lacks a valid starting hypothesis.

Structure-Activity Relationship (SAR) Studies for Tetrazole-Containing Kinase Inhibitors

The cyclopentyl-substituted tetrazole carboxamide represents a scaffold modification not extensively explored in BTK inhibitor SAR. It may serve as a comparator compound in medicinal chemistry campaigns exploring heterocyclic replacements for the pyrimidine core of classical BTK inhibitors. However, this utility is contingent on obtaining baseline activity data.

Negative Control or Tool Compound Validation (Conditional)

If and only if biochemical profiling demonstrates that this compound does not inhibit BTK or other kinases at relevant concentrations, it could serve as a structurally matched negative control for tetrazole-containing library compounds. This application is speculative and entirely dependent on experimental validation.

Intellectual Property Landscaping and Freedom-to-Operate Analysis

The compound's structural features (2H-tetrazole, cyclopentyl amide, isopropoxybenzamide linker) may be of interest for patent landscape analysis, particularly if it falls within the scope of competitor patents. Procurement for IP due diligence is reasonable, provided the compound's identity is confirmed by independent analytical characterization.

Quote Request

Request a Quote for N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.